4-Bromo-2-((pyridin-2-ylamino)methyl)phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-7,16H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNLDYVCGYLWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359200 | |
| Record name | 4-Bromo-2-(pyridin-2-ylaminomethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153247-75-7 | |
| Record name | 4-Bromo-2-(pyridin-2-ylaminomethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
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Temperature : 80°C, balancing reaction rate and decomposition risks.
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Molar Ratios : A 1:1.2:1 ratio of 4-bromophenol, aldehyde, and 2-aminopyridine ensures complete imine formation before phenol addition.
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Time : 30–120 minutes, dependent on substituent effects. Electron-withdrawing groups (e.g., -NO₂) on benzaldehydes reduce reaction times to 30 minutes, while electron-donating groups (e.g., -OCH₃) extend durations to 2 hours.
Yields range from 40% to 97%, with higher efficiencies observed for activated phenols (e.g., ortho-cresol derivatives). This method eliminates purification challenges associated with traditional solvent-based protocols, as products precipitate directly from the reaction mixture.
Petasis Borono-Mannich Reaction Catalyzed by Magnetic Fe₃O₄ Nanoparticles
The Petasis reaction offers a versatile route to aminomethylphenols, leveraging boronic acids, amines, and carbonyl precursors. A study by adapts this method using magnetic Fe₃O₄ nanoparticles to catalyze the reaction between 4-bromosalicylaldehyde, 2-aminopyridine, and phenylboronic acid. The Fe₃O₄ catalyst enhances reaction kinetics through Lewis acid-base interactions and simplifies recovery via magnetic separation.
Mechanistic Insights and Catalytic Efficiency
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Role of Fe₃O₄ : Surface hydroxyl groups on the nanoparticles activate the boronic acid, facilitating transmetallation and subsequent iminium ion formation.
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Reusability : The catalyst retains 95% activity after four cycles, underscoring its industrial viability.
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Yield : 82–89% under optimized conditions (room temperature, 2 hours).
Comparative studies highlight the superiority of Fe₃O₄ over homogeneous catalysts (e.g., Cu(OAc)₂), which suffer from lower yields (60–70%) and difficult recovery.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Solvent-Free | 80°C, no solvent | 40–97 | 0.5–2 | High |
| Petasis-Fe₃O₄ | RT, Fe₃O₄, MeCN | 82–89 | 2 | Moderate |
| Classical Mannich | Reflux, EtOH, HCl | 55–75 | 4–6 | Low |
The solvent-free method excels in yield and scalability but requires precise temperature control. The Petasis approach offers milder conditions and catalyst reuse, albeit with narrower substrate scope. Classical Mannich reactions, while reliable, lag in efficiency and environmental metrics.
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production necessitates addressing:
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Continuous Flow Systems : Microreactors could mitigate exothermic risks in solvent-free syntheses, enabling safer scale-up.
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Catalyst Immobilization : Fe₃O₄ nanoparticles embedded in silica matrices enhance stability during large-scale Petasis reactions.
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Byproduct Management : Bromide ion sequestration systems are critical to prevent catalyst poisoning in bromophenol-derived routes.
Structural and Functional Group Influences
Substituents on reactants profoundly impact synthesis:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((pyridin-2-ylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol serves as a versatile building block for creating more complex organic molecules. Its reactivity allows it to participate in various transformations, including:
| Reaction Type | Description |
|---|---|
| Oxidation | The phenolic group can be oxidized to form quinones. |
| Reduction | The compound can undergo reduction to yield amines. |
| Nucleophilic Substitution | The bromine atom can be replaced by other nucleophiles. |
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that it may interact with specific molecular targets within biological systems, leading to inhibition of certain pathways. Notable findings include:
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential drug candidate for various therapeutic applications. Its structural features make it suitable for modification to enhance pharmacological properties. Some applications include:
| Therapeutic Area | Potential Application |
|---|---|
| Antibiotics | Development of new antimicrobial agents. |
| Anticancer Drugs | Formulation of compounds targeting specific cancer types. |
| Neurological Disorders | Potential use in drugs aimed at treating neurological conditions due to its ability to cross the blood-brain barrier. |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that modifications of this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring enhanced efficacy.
Case Study 2: Anticancer Research
In another research project, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways critical for tumor growth.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Schiff Bases
Key Compounds :
4-Bromo-2-((thiazol-2-ylimino)methyl)phenol (L3) : Structural Difference: Replaces the pyridin-2-ylamino group with a thiazole ring. Impact: Thiazole’s sulfur atom enhances π-accepting ability, improving selectivity for transition metals like Cu²⁺. However, reduced basicity compared to pyridine limits its utility in Zn²⁺ sensing . Application: Primarily used in selective detection of Cu²⁺ ions.
4-Bromo-2-[(pyridin-3-ylmethyl)imino]methylphenol : Structural Difference: Pyridin-3-ylmethyl group instead of pyridin-2-ylamino-methyl. Impact: Altered nitrogen coordination geometry reduces steric hindrance, favoring planar metal complexes. Single-crystal X-ray studies show a dihedral angle of 8.2° between pyridine and phenol rings, enhancing π-π stacking interactions .
(E)-4-Bromo-2-[(phenylimino)methyl]phenol : Structural Difference: Lacks the pyridine moiety; substituent is a simple phenylimino group. Impact: Reduced electron-withdrawing effects diminish metal-binding affinity. Thermodynamic stability of its Cu(II) complexes is 15–20% lower than pyridine-containing analogs .
Electronic and Coordination Properties
- Key Insight: The pyridin-2-ylamino group enhances metal-binding selectivity due to its dual donor sites (phenolic O and pyridyl N), enabling stable octahedral or square-planar geometries with Zn²⁺/Cu²⁺ . Bromine’s electron-withdrawing effect stabilizes the ligand’s HOMO-LUMO gap, as evidenced by redshifted absorption bands compared to non-brominated analogs .
Crystallographic and Thermodynamic Stability
- Notable Trends: Shorter C=N bonds correlate with higher thermal stability (decomposition >250°C for pyridin-2-yl derivatives vs. 180–200°C for phenylimino analogs) . Planar conformations (small dihedral angles) improve crystallinity and ligand rigidity, beneficial for sensor design .
Biological Activity
4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromo substituent on the phenolic ring and a pyridinylamino moiety, which contributes to its diverse biological interactions. The structure can be represented as follows:
This configuration allows for various interactions with biological macromolecules, enhancing its potential efficacy in therapeutic applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound, demonstrating significant activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16.69 µM | |
| Escherichia coli | 13.40 µM | |
| Candida albicans | 16.69 µM | |
| Fusarium oxysporum | 56.74 µM |
The compound exhibited potent antibacterial effects comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines:
These results suggest that the compound could be a valuable candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the pyridine ring may engage in π-π stacking interactions with aromatic residues in enzymes or receptors, potentially modulating their activity .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating that it inhibited biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a treatment for infections caused by resistant strains .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways, thereby supporting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, and how can reaction conditions be optimized?
- Methodology : Use Schiff base condensation between 4-bromo-2-hydroxybenzaldehyde and 2-aminopyridine in ethanol under reflux (24–48 hours). Monitor reaction progress via TLC. Optimize molar ratios (e.g., 1:1.2 aldehyde-to-amine) and solvent polarity to enhance yield. Purify via recrystallization in ethanol or methanol .
- Key Parameters : pH control (neutral to mildly acidic) and temperature (70–80°C) to minimize side reactions like imine hydrolysis.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- UV-Vis : Identify π→π* and n→π* transitions in the 250–400 nm range to confirm conjugation .
- FTIR : Validate imine (C=N) stretch at ~1600–1640 cm⁻¹ and phenolic O–H stretch at ~3200–3400 cm⁻¹ .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?
- Approach : Cross-validate with multiple techniques. For example, if NMR shows unexpected protons, use HSQC/HMBC to assign coupling or confirm tautomerism (keto-enol forms) via IR and computational modeling (DFT) .
- Case Study : Discrepancies in O–H stretching frequencies may arise from hydrogen-bonding variations in polymorphs, resolved via temperature-dependent IR .
Advanced Research Questions
Q. What causes polymorphism in this compound, and how do structural differences impact thermochromism?
- Mechanism : Polymorphs arise from packing variations (e.g., orthorhombic vs. monoclinic systems). The dihedral angle (θ) between aromatic rings dictates thermochromic intensity:
- Polymorph 1A (θ = 1.8°) : Stronger π-conjugation → orange color, reversible yellowing at low temperatures.
- Polymorph 1B (θ = 45.6°) : Reduced conjugation → pale yellow, weaker thermochromism .
- Methodology : Use SC-XRD at variable temperatures and UV-Vis kinetics to correlate θ with color shifts.
Q. How can density functional theory (DFT) predict spectroscopic properties and non-linear optical (NLO) behavior?
- Protocol :
Optimize geometry at B3LYP/6-311+G(d,p).
Calculate HOMO-LUMO gaps to predict UV-Vis transitions (error < 10 nm vs. experimental).
Evaluate hyperpolarizability (β) for NLO potential.
- Application : DFT-predicted IR frequencies for keto-enol tautomers align with experimental data, aiding assignment of ambiguous peaks .
Q. What strategies address challenges in crystallizing this compound for SC-XRD analysis?
- Crystallization : Use slow evaporation in mixed solvents (e.g., DCM/hexane) or gradient cooling. For air-sensitive crystals, employ inert-atmosphere gloveboxes.
- Data Collection : Mitigate absorption errors (common with Br atoms) via multi-scan corrections (SADABS) and high-flux synchrotron sources for weak reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
